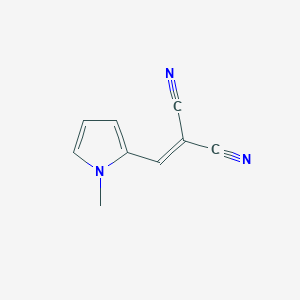![molecular formula C7H5N3O B189246 ピリド[2,3-d]ピリミジン-4(1H)-オン CAS No. 24410-19-3](/img/structure/B189246.png)
ピリド[2,3-d]ピリミジン-4(1H)-オン
概要
説明
Pyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has been studied extensively in the scientific community due to its interesting structural and chemical properties. It has been used in a variety of research applications, ranging from drug design to biochemistry and physiology. In
科学的研究の応用
ピリド[2,3-d]ピリミジン-4(1H)-オン: 包括的な分析
抗菌剤および抗真菌剤: ピリド[2,3-d]ピリミジン-4(1H)-オン誘導体は、広域スペクトルの抗菌活性を有することが明らかになっており、最小発育阻止濃度(MIC)は0.49〜3.9μg/mLの範囲です。 また、MICが31.25μg/mLで、抗真菌活性も良好です .
抗腫瘍活性: この化合物は、抗腫瘍特性を含む、幅広い活性を有するため、医薬品化学における潜在的な可能性が認められています。 これは、新しい治療薬の開発における新たな足場として役立ちます .
中枢神経抑制および抗けいれん作用: この化合物は、中枢神経抑制作用と抗けいれん作用に関連する活性を示しており、さまざまな神経疾患の治療に役立つ可能性があります .
解熱作用: さらに、解熱作用が認められており、発熱の管理に役立つことが示されています .
CDK4/6阻害による癌治療: この化合物の新規な誘導体クラスがCDK4/6阻害剤として発見され、癌治療の有望な治療標的と考えられています .
作用機序
Target of Action
Pyrido[2,3-d]pyrimidin-4(1H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with these targets, inhibiting their function and thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cancer cell proliferation and survival, leading to the anticancer activity of the compound .
Biochemical Pathways
The affected pathways include those involved in cell proliferation, survival, and apoptosis . By inhibiting key proteins in these pathways, the compound disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The pharmacokinetic properties of Pyrido[2,3-d]pyrimidin-4(1H)-one suggest good traditional drug-like properties . The compound shows broad antimicrobial activity and selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and survival, leading to the death of cancer cells . Additionally, the compound has been found to have broad-spectrum antibacterial activity and reasonable antifungal activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the compound was optimized by varying solvents, catalysts and the use of microwave irradiation . These factors can affect the compound’s interaction with its targets and its overall effectiveness.
実験室実験の利点と制限
Pyrido[2,3-d]pyrimidin-4(1H)-one has several advantages and limitations for lab experiments. On the one hand, it is relatively easy to synthesize and can be used in a variety of research applications. On the other hand, it is a relatively new compound and there is still much to be discovered about its properties and effects. Additionally, its effects on the nervous system and cardiovascular system are still being studied and more research is needed in order to fully understand its effects.
将来の方向性
The potential future directions of pyrido[2,3-d]pyrimidin-4(1H)-one are numerous. For example, further research could be conducted to better understand its effects on the nervous system and cardiovascular system. Additionally, further research could be conducted to determine the optimal dosage and administration of the compound. Additionally, further research could be conducted to identify new applications for the compound, such as the development of new drugs or the study of new biochemical and physiological processes. Finally, further research could be conducted to determine the safety and efficacy of the compound in humans.
生化学分析
Biochemical Properties
Pyrido[2,3-d]pyrimidin-4(1H)-one has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit various tyrosine kinases, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These interactions play a crucial role in its biochemical activities.
Cellular Effects
The effects of Pyrido[2,3-d]pyrimidin-4(1H)-one on cells are diverse and significant. It has been found to have broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity with an MIC of 31.25 μg/mL . It also shows selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .
Molecular Mechanism
The molecular mechanism of action of Pyrido[2,3-d]pyrimidin-4(1H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory effects on various kinases and enzymes suggest that it may exert its effects by binding to these proteins and altering their function .
Temporal Effects in Laboratory Settings
It has been reported that this compound exhibits broad-spectrum antimicrobial activity, suggesting that it may have long-term effects on cellular function .
特性
IUPAC Name |
3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBMWRWBWRQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179165 | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-19-3 | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research indicates that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrate a wide range of biological activities, including:
* **Inhibition of Phosphodiesterase 3 (PDE3):** These compounds can inhibit both cAMP and cGMP hydrolysis by PDE3. Some derivatives display selectivity for cGMP hydrolysis. []* **EGFR Inhibition:** Certain derivatives have shown promising activity as inhibitors of both wild-type EGFR (EGFRWT) and the mutant form EGFRT790M, which is implicated in cancer resistance. []* **Anti-cancer Activity:** Several studies have reported the anti-cancer potential of these compounds against various cancer cell lines, including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). [, , ]* **Apoptosis Induction:** Some derivatives can induce apoptosis, a programmed cell death mechanism, in cancer cells. []* **Antimicrobial Activity:** Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown broad-spectrum antibacterial and antifungal activities. [, ]* **Anti-platelet Aggregation:** Derivatives have been found to inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid. []* **Anti-inflammatory Activity:** Some studies indicate potential anti-inflammatory properties of these compounds. [] * **Inhibition of EGFR:** By inhibiting EGFR, these compounds can disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cancer cell death. [, ] * **Cell Cycle Arrest:** Some derivatives can arrest the cell cycle at specific phases, such as the pre-G1 phase, preventing cancer cells from dividing and proliferating. [] * **Induction of Apoptosis:** These compounds can trigger apoptosis in cancer cells, leading to their programmed death. []A: In one study, researchers observed that the introduction of a 2-amino group to the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold enhanced selectivity for cGMP hydrolysis over cAMP hydrolysis in the context of PDE3 inhibition. This suggests that the presence of specific functional groups can significantly influence the interactions of these compounds with their targets. []
ANone: Research indicates that this class of compounds interacts with several key targets:
* **Microsomal prostaglandin E2 Synthase-1 (mPGES-1):** Studies suggest potential for inhibiting mPGES-1, a crucial enzyme in the prostaglandin synthesis pathway, implying possible anti-inflammatory effects. [] * **Dihydrofolate Reductase (DHFR):** Molecular docking studies have shown the binding potential of some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to DHFR, an enzyme essential for folate metabolism and cell proliferation. This interaction could be linked to their antimicrobial activity. [] * **Kinases:** Several derivatives have displayed inhibitory activity against kinases such as BRAF V600E, EGFR, PDGFRβ, and CDK4/cyclin D1, which are crucial regulators of cell growth, proliferation, and survival, suggesting potential in cancer therapy. [, ]ANone: The molecular formula of pyrido[2,3-d]pyrimidin-4(3H)-one is C7H5N3O, and its molecular weight is 147.13 g/mol.
ANone: Researchers typically employ a combination of spectroscopic methods for structural elucidation:
* **Infrared Spectroscopy (IR):** Provides information about functional groups present in the molecule. * **Nuclear Magnetic Resonance Spectroscopy (NMR):** Both 1H NMR and 13C NMR are used to determine the number and types of protons and carbons in the molecule, respectively, revealing its structure. * **Mass Spectrometry (MS):** Determines the molecular weight and fragmentation pattern of the molecule, aiding in structure confirmation.ANone: Several synthetic routes have been explored, including:
* **Condensation Reactions:** Starting from 2-aminonicotinic acid derivatives and reacting them with various reagents like formamide, formic acid, or ethyl cyanoacetate. [, , , ]* **Cyclization Reactions:** Employing substituted 2-aminonicotinamides and utilizing a [NC3N + C] cyclization strategy to form the pyrido[2,3-d]pyrimidin-4(1H)-one core. []* **Multi-step Syntheses:** Building the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold through a series of reactions involving intermediates like 2-mercaptopyrimidine-4(3H)-one. []A: Yes, researchers have investigated more environmentally friendly synthetic methods. For example, one study reported the use of iodine as a catalyst in an aqueous medium to synthesize pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This method offers advantages such as reduced environmental impact and milder reaction conditions. []
ANone: Computational tools play a significant role in understanding the structure-activity relationship (SAR) and designing new derivatives:
* **Molecular Docking:** This technique predicts the binding mode and affinity of these compounds to their target proteins, such as EGFR, DHFR, and mPGES-1. [, , , ] * **Quantitative Structure-Activity Relationship (QSAR) Studies:** These analyses help establish a mathematical relationship between the structure of the derivatives and their biological activities, enabling the prediction of the activities of novel, untested compounds. []ANone: SAR studies have highlighted several crucial structural features that influence the activity of these compounds:
* **Substituents at the 2-position:** Modifications at this position, such as the introduction of aryl groups or nitrogen-containing heterocycles, can significantly affect interactions with target proteins and modulate biological activity. [, ] * **Substitutions at the 3-position:** Introducing various groups, such as alkyl chains with terminal amines, has been shown to influence central nervous system (CNS) activity. [] * **Modifications at other positions:** Changes to the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, such as the introduction of substituents at the 5-, 6-, or 7-positions, can also impact biological activity, often by influencing target selectivity or potency. [, , ]試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


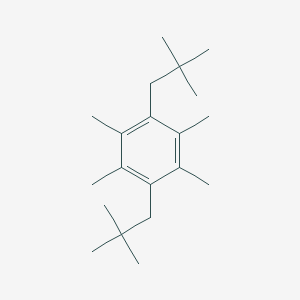

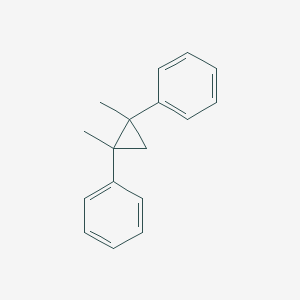

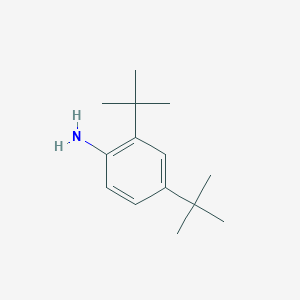

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
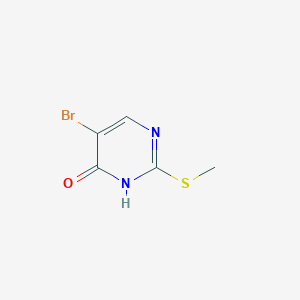
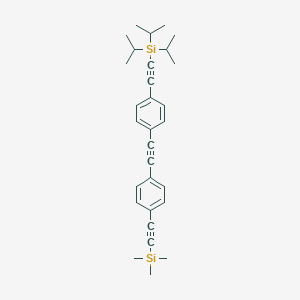
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)
![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
